Bienvenue dans la boutique en ligne BenchChem!

N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide

GABA transporter 1 (GAT1/SLC6A1) MS binding assay Benzoxazole amide SAR

N-(2-Methyl-1,3-benzoxazol-6-yl)hexanamide (CAS 861210-64-2, C₁₄H₁₈N₂O₂, MW 246.3) is a synthetic benzoxazole amide featuring a 2-methylbenzoxazole core linked at the 6-position to a hexanamide moiety. The compound has been experimentally characterized for binding affinity at the γ-aminobutyric acid (GABA) transporter 1 (GAT1/SLC6A1), a validated target in epilepsy and neuropsychiatric disorders, using competitive mass spectrometry (MS) binding assays.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 861210-64-2
Cat. No. B2359976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-1,3-benzoxazol-6-yl)hexanamide
CAS861210-64-2
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCCCCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C
InChIInChI=1S/C14H18N2O2/c1-3-4-5-6-14(17)16-11-7-8-12-13(9-11)18-10(2)15-12/h7-9H,3-6H2,1-2H3,(H,16,17)
InChIKeyWXIBZYBQMHBVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-1,3-benzoxazol-6-yl)hexanamide (CAS 861210-64-2): A Benzoxazole Amide with Quantified GAT1 Transporter Affinity for Targeted Neuroscience Procurement


N-(2-Methyl-1,3-benzoxazol-6-yl)hexanamide (CAS 861210-64-2, C₁₄H₁₈N₂O₂, MW 246.3) is a synthetic benzoxazole amide featuring a 2-methylbenzoxazole core linked at the 6-position to a hexanamide moiety. The compound has been experimentally characterized for binding affinity at the γ-aminobutyric acid (GABA) transporter 1 (GAT1/SLC6A1), a validated target in epilepsy and neuropsychiatric disorders, using competitive mass spectrometry (MS) binding assays . Unlike the clinical-stage PPAR-δ agonist seladelpar (MBX-8025, CAS 851528-79-5), with which this compound is sometimes erroneously conflated in vendor listings, N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide possesses a distinct molecular scaffold and pharmacological profile centered on GAT1 engagement .

Why N-(2-Methyl-1,3-benzoxazol-6-yl)hexanamide Cannot Be Substituted by Shorter-Chain Benzoxazole Amide Analogs: Evidence from GAT1 Binding Data


Generic substitution within the benzoxazole amide class fails because the acyl chain length at the 6-position directly and quantifiably modulates GAT1 binding affinity. Within the same dynamic combinatorial library screened by competitive MS binding assay, a close structural analog lacking the hexanamide chain (BDBM50063503/CHEMBL3398499) exhibited a human GAT1 Ki of 214 nM, whereas the target compound with the hexanamide moiety showed a Ki of 1,100 nM—a 5.1-fold reduction in affinity . This demonstrates that the hexanamide chain is not a generic substituent but a structural determinant that produces a specific, measurable affinity window. The magnitude of this difference places the target compound in a distinct pharmacological tier that cannot be replicated by simply purchasing a cheaper or more readily available acetamide or benzamide congener .

Quantitative Differentiation Evidence for N-(2-Methyl-1,3-benzoxazol-6-yl)hexanamide Versus Closest Benzoxazole Amide Analogs


GAT1 Binding Affinity: Hexanamide vs. Shorter-Chain Analog in Head-to-Head Competitive MS Binding Assay

In a direct head-to-head comparison performed within the same competitive mass spectrometry (MS) binding assay against human GAT1, N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide (target compound, BDBM50063508) exhibited a Ki of 1,100 nM, whereas a structurally analogous benzoxazole amide with a different acyl chain (BDBM50063503) demonstrated a Ki of 214 nM . Both compounds were evaluated under identical conditions using NO711 as the unlabelled marker and HEK293 cells expressing human GAT1 . The 5.1-fold difference in affinity confirms that the hexanamide chain produces a distinct pharmacological profile that is not interchangeable with other amide substituents.

GABA transporter 1 (GAT1/SLC6A1) MS binding assay Benzoxazole amide SAR

Functional GABA Uptake Inhibition Potency: Target Compound Shows Moderate 3.39 µM IC₅₀ in [³H]GABA Uptake Assay

In a functional [³H]GABA uptake assay using mouse GAT1 expressed in HEK293 cells, N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide inhibited GABA transport with an IC₅₀ of 3,390 nM (3.39 µM) . This functional IC₅₀ is approximately 3.2-fold higher than its own mouse GAT1 binding Ki (1,070 nM), indicating modest functional efficacy in blocking substrate translocation relative to its binding site occupancy. While a direct functional comparison with the closer analog (BDBM50063503) is not available within the same study, the target compound's functional potency places it in the low-micromolar range for GAT1 inhibition—a property that distinguishes it from sub-micromolar GAT1 inhibitors such as tiagabine (IC₅₀ ≈ 70–100 nM) and defines its utility as a moderate-affinity probe .

[³H]GABA uptake Functional transporter inhibition Benzoxazole pharmacology

Structural Property Differentiation: Hexanamide Chain Increases MW by 56 Da and logP by ~2 Units vs. Acetamide Analog

Compared with the simplest 6-substituted benzoxazole amide analog, N-(2-methyl-1,3-benzoxazol-6-yl)acetamide (C₁₀H₁₀N₂O₂, MW 190.2), the target hexanamide compound (C₁₄H₁₈N₂O₂, MW 246.3) carries an additional 56 Da of molecular weight and an extension of four methylene units on the acyl chain . This structural increment translates to a calculated logP increase of approximately 2 units (from ~1.5 for the acetamide to ~3.5 for the hexanamide, based on the ACD/Labs consensus model for benzoxazole amides), as well as an increased topological polar surface area (tPSA) of 58.6 Ų . These physicochemical shifts predict enhanced membrane permeability and altered nonspecific protein binding relative to shorter-chain congeners, which must be accounted for in any assay or in vivo experimental design.

Lipophilicity differentiation Physicochemical property comparison Benzoxazole amide series

Procurement-Side Differentiation: 98% Purity from a Certified Supplier with Batch Traceability vs. Lower-Purity Catalog Sources

N-(2-Methyl-1,3-benzoxazol-6-yl)hexanamide is commercially available at a certified purity of 98% (HPLC) from LeYan (Shanghai Haohong Biomedical Technology Co., product number 1625527), with batch-specific quality documentation . In contrast, the most commonly offered benzoxazole amide analogs—such as N-(2-methyl-1,3-benzoxazol-6-yl)acetamide and N-(2-methyl-1,3-benzoxazol-6-yl)benzamide—are typically listed only at ≥95% purity or lack explicit purity certification from the same supplier tier . For quantitative pharmacology assays (e.g., concentration-response curve generation, radioligand binding), this ≥3% purity differential can translate to a meaningful reduction in the concentration of confounding impurities that may act as partial agonists, antagonists, or fluorescent interferents at the target of interest.

Compound procurement Purity benchmark Benzoxazole reference standard

Recommended Application Scenarios for N-(2-Methyl-1,3-benzoxazol-6-yl)hexanamide Based on Differentiated GAT1 Binding and Physicochemical Evidence


GAT1 Transporter Pharmacology: Use as a Moderate-Affinity Probe for Partial Occupancy Studies

With a human GAT1 Ki of 1,100 nM and a functional IC₅₀ of 3,390 nM for GABA uptake inhibition, N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide is optimally positioned for experiments requiring partial (~50–80%) transporter occupancy at low-micromolar concentrations . Unlike high-affinity GAT1 inhibitors (e.g., tiagabine, NO711) that achieve near-complete blockade at sub-100 nM concentrations, this compound enables titration of GAT1 activity across a graded pharmacological range. Recommended applications include Schild analysis for orthosteric/allosteric mechanism discrimination, washout recovery kinetics, and studies of compensatory GABAergic plasticity where sustained complete inhibition would trigger confounding homeostatic responses .

Benzoxazole Amide Structure-Activity Relationship (SAR) Expansion: Hexanamide Chain as a Variable Affinity Anchor

The 5.1-fold affinity differential between the hexanamide target compound (Ki = 1,100 nM) and a shorter-chain benzoxazole amide analog (Ki = 214 nM), measured under identical MS binding conditions, establishes the hexanamide chain as a quantifiable affinity-modulating element within the benzoxazole amide pharmacophore . Procurement of this compound provides a key data point for SAR-by-catalog or fragment elaboration campaigns aiming to tune GAT1 affinity through acyl chain engineering. The compound serves as a reference standard for the 'low-micromolar anchor' in affinity range-finding experiments, complementing sub-micromolar and nanomolar analogs available within the same scaffold class.

Physicochemical Property Calibration: Lipophilicity Benchmark for Membrane Penetration Studies

The estimated logP of ~3.5 and molecular weight of 246.3 Da position N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide at the intersection of CNS drug-like chemical space (Lipinski-compliant) and moderate lipophilicity suitable for passive membrane diffusion assays . This compound can be employed as a calibration standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments where a graded logP series is required. Its 2-log-unit lipophilicity increment over the acetamide analog makes it particularly useful for resolving the contribution of hydrophobic chain length to apparent permeability coefficients, independent of changes in the polar benzoxazole core .

Compound Library Procurement: High-Purity (98%) Reference for Screening Collection Quality Control

For screening laboratories maintaining benzoxazole-focused compound collections, the availability of N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide at 98% certified purity from a traceable commercial source provides a quality-control benchmark . This compound can be used as a positive control for HPLC-MS purity verification protocols applied to in-house benzoxazole amide libraries, as a retention time standard for LC-MS-based compound integrity assessment, and as a reference for quantifying the impact of impurities on screening hit confirmation rates. The 3% purity advantage over typical catalog-grade analogs reduces the risk of impurity-driven false positives in biochemical and cell-based assays .

Quote Request

Request a Quote for N-(2-methyl-1,3-benzoxazol-6-yl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.